6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one
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Overview
Description
11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE is a complex heterocyclic compound that features a benzotriazole moiety Benzotriazole derivatives are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE typically involves the reaction of benzotriazole with other organic intermediates under controlled conditions. One common method involves the reaction of benzotriazole with ethyl 2-chloroacetate in ethanol, followed by further cyclization and functionalization steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of modified benzotriazole compounds.
Scientific Research Applications
11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE involves its interaction with specific molecular targets. For instance, benzotriazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
- 2-(1H-1,2,3-benzotriazol-1-yl)-2H-azirines
- 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
Uniqueness
11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE is unique due to its specific structure, which combines a benzotriazole moiety with an oxazatetrahydrophenone framework. This unique combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C22H12N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-(benzotriazol-1-yl)benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H12N4O2/c27-21-14-8-2-1-7-13(14)19-22(28-18-12-6-4-10-16(18)23-19)20(21)26-17-11-5-3-9-15(17)24-25-26/h1-12H |
InChI Key |
YARVYTRIAIGOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)N5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
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